
N-((5-(thiophène-3-yl)pyridin-3-yl)méthyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” is a complex organic compound that contains a pyridine and thiophene group . These types of compounds are often used in pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” would likely be complex due to the presence of the pyridine and thiophene groups. These groups are aromatic and would contribute to the stability of the molecule .Applications De Recherche Scientifique
Inhibition enzymatique
N-((5-(thiophène-3-yl)pyridin-3-yl)méthyl)picolinamide: a été étudié pour son potentiel en tant qu'inhibiteur enzymatique. Les enzymes jouent des rôles cruciaux dans les processus biologiques, et la modulation de leur activité peut avoir des implications thérapeutiques. Des chercheurs ont exploré la capacité de ce composé à inhiber des enzymes spécifiques, ce qui pourrait conduire au développement de nouveaux médicaments ou traitements .
Activité antitumorale
Le composé a montré des promesses en tant qu'agent antitumoral. Les composés antitumoraux sont essentiels dans la recherche sur le cancer, car ils ciblent les cellules cancéreuses tout en épargnant les cellules saines. Des études ont démontré que This compound présente une activité antitumorale, ce qui en fait un candidat potentiel pour une étude plus approfondie en thérapie anticancéreuse .
Propriétés antifibrotiques
La fibrose, caractérisée par une cicatrisation excessive des tissus, peut entraîner un dysfonctionnement des organes. Certains dérivés de ce composé ont affiché une meilleure activité antifibrotique que les médicaments existants comme la pirfénidone. Les chercheurs explorent son potentiel pour atténuer les processus fibrotiques .
Sélectivité du chémosenseur
This compound: a été étudié en tant que chémosenseur. Les chémosenseurs détectent des ions métalliques spécifiques, et la sélectivité est une caractéristique essentielle. Des chercheurs ont évalué sa capacité à se lier sélectivement à divers ions métalliques, notamment Al^3+, Ba^2+, Cu^2+ et Zn^2+ .
Sites d'attaque nucléophile
La structure du composé suggère des sites d'attaque nucléophile possibles. La compréhension de ces sites est essentielle pour la conception de réactions et la prédiction de la réactivité. Notamment, des charges négatives s'accumulent autour d'atomes spécifiques (tels que O4 et O5 dans le groupe sulfonamide), indiquant une réactivité nucléophile potentielle .
Oxydation Csp3-H
Des chercheurs ont exploré l'oxydation directe des liaisons Csp3-H pour synthétiser des cétones aromatiques. Les dérivés de This compound ont été étudiés dans ce contexte, fournissant des informations sur les méthodes d'activation C-H douces et efficaces .
En résumé, les applications diverses de ce composé couvrent l'inhibition enzymatique, l'activité antitumorale, les propriétés antifibrotiques, la sélectivité du chémosenseur, la réactivité nucléophile et l'oxydation C-H. Sa nature multiforme en fait un sujet de recherche passionnant dans diverses disciplines scientifiques. 🌟 !
Mécanisme D'action
The mode of action of such compounds often involves binding with high affinity to multiple receptors, which can lead to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds can vary widely, affecting their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Analyse Biochimique
Biochemical Properties
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant effects. Additionally, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide may bind to specific protein receptors, altering their conformation and activity .
Cellular Effects
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway . This activation can lead to increased cell survival and growth. Furthermore, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide can modulate the expression of genes involved in oxidative stress responses, inflammation, and apoptosis . These changes in gene expression can have significant impacts on cellular function and health.
Molecular Mechanism
The molecular mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in oxidative stress responses, thereby modulating their activity . Additionally, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as inflammation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide can influence metabolic flux and metabolite levels, potentially altering cellular metabolism . These interactions can have significant impacts on the compound’s overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation . For example, it may interact with transporters involved in the uptake and efflux of small molecules, affecting its intracellular concentration . Additionally, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide can accumulate in specific tissues, such as the liver and kidneys, where it may exert its biological effects.
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJCZMMUZFZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)
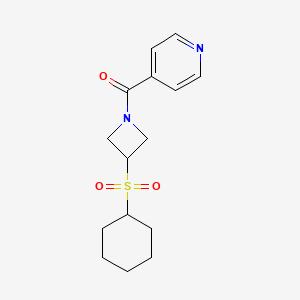
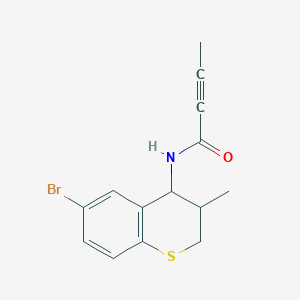

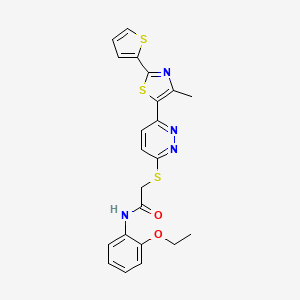
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
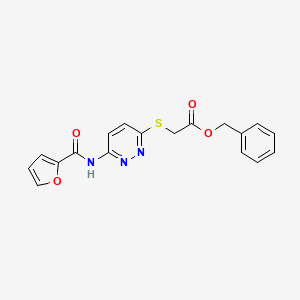
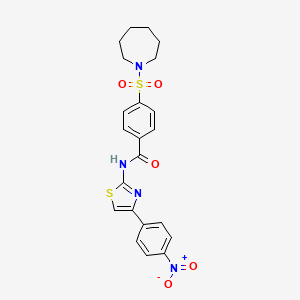
![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)
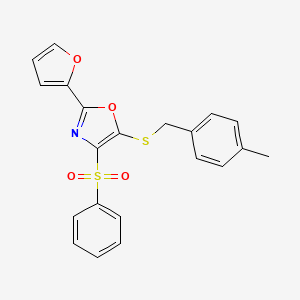
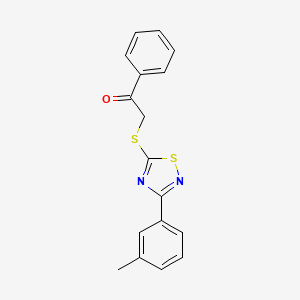
![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)